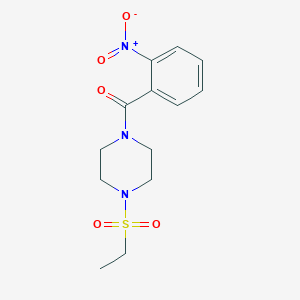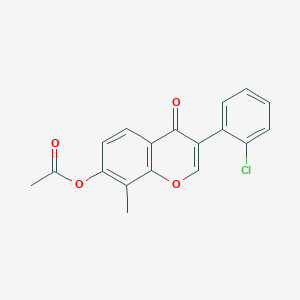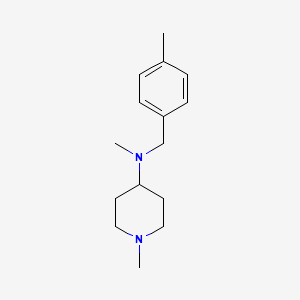phosphinic acid](/img/structure/B5700205.png)
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid, also known as CGP 35348, is a selective antagonist for GABAB receptors. It is a synthetic compound that has been widely used in scientific research to study the role of GABAB receptors in various physiological and pathological conditions.
Mecanismo De Acción
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 is a selective antagonist for GABAB receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system. GABAB receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 has been shown to block the inhibitory effects of GABAB receptor activation on neurotransmitter release and neuronal excitability. It has also been shown to modulate synaptic plasticity and long-term potentiation in various brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 in lab experiments is its high selectivity for GABAB receptors, which allows for specific targeting of these receptors without affecting other neurotransmitter systems. However, one limitation of using [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 is its relatively low potency compared to other GABAB receptor antagonists, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for research on [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 and GABAB receptors. One area of interest is the role of GABAB receptors in the regulation of pain and analgesia, which may have implications for the development of new pain therapies. Another area of interest is the role of GABAB receptors in addiction and substance abuse, which may have implications for the development of new treatments for addiction. Finally, the development of more potent and selective GABAB receptor antagonists may improve the utility of [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 in scientific research.
Métodos De Síntesis
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 can be synthesized by reacting 6-methyl-3-pyridineethanol with 4-morpholinylmethylphosphonic acid dichloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 has been extensively used in scientific research to study the role of GABAB receptors in various physiological and pathological conditions. It has been used to investigate the mechanism of action of GABAB receptors in the central nervous system, including their role in neurotransmitter release, synaptic plasticity, and neuronal excitability.
Propiedades
IUPAC Name |
2-(6-methylpyridin-3-yl)ethyl-(morpholin-4-ylmethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N2O3P/c1-12-2-3-13(10-14-12)4-9-19(16,17)11-15-5-7-18-8-6-15/h2-3,10H,4-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPPYFQJLCAPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCP(=O)(CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(6-Methylpyridin-3-yl)ethyl](morpholin-4-ylmethyl)phosphinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)



![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)

![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5700195.png)